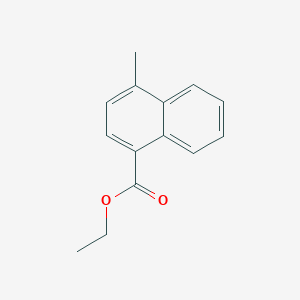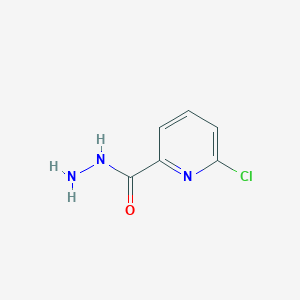![molecular formula C11H12O3S2 B2972505 2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid CAS No. 885524-23-2](/img/structure/B2972505.png)
2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid” is a biochemical used for proteomics research . It has a molecular formula of C11H12O3S2 and a molecular weight of 256.34 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H12O3S2 . This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 2 sulfur atoms.Scientific Research Applications
Environmental Remediation and Biodegradation
Phenoxy herbicides, which share a structural resemblance to the query compound, have been extensively studied for their environmental impact and the potential for biodegradation. Biological agents, particularly bacteria and fungi, have shown promise in degrading phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid, demonstrating the potential for environmental remediation of pesticide residues. This suggests that compounds similar to 2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid could be subjects of biodegradation research, aiming to mitigate environmental pollution (Serbent et al., 2019).
Synthetic and Catalytic Applications
Research into dithiolane derivatives, similar in structure to the query compound, highlights their potential in synthetic chemistry. For instance, the study of 1,2-dithiolane derivatives provides insights into their chemical and photochemical properties, suggesting their utility in understanding primary quantum conversion acts in photosynthesis (Barltrop et al., 1954). This indicates that this compound could have applications in synthetic organic chemistry and potentially in the study of photosynthetic processes.
Advanced Oxidation Processes
The activation of peracetic acid (PAA) for the advanced oxidation of aromatic organic compounds has been explored, where radicals play a crucial role in pollutant degradation. This research suggests the potential for compounds like this compound to be involved in the generation of reactive species for environmental cleanup and the detoxification of hazardous substances (Kim et al., 2020).
Photodynamic Therapy Enhancement
Compounds possessing dithiolane rings have been studied for their potential to generate radicals under specific conditions. These radicals could have applications in enhancing photodynamic therapy for cancer treatment, indicating the broader utility of such compounds in medical research (Folkes & Wardman, 2003).
Properties
IUPAC Name |
2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S2/c12-10(13)7-14-9-4-2-1-3-8(9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCSYWSVFFYSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=CC=C2OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2972425.png)


![4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine](/img/structure/B2972430.png)
![((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride](/img/structure/B2972432.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2972435.png)
![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2972437.png)
![methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride](/img/structure/B2972439.png)
![4-[3-(4-Prop-2-enoylpiperazin-1-yl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one](/img/structure/B2972441.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2972443.png)

